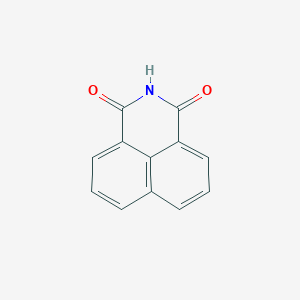

1,8-Naphthalimide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHABGPPCLHLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044731 | |

| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-83-4 | |

| Record name | Naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 1,8 Naphthalimide

Strategies for Core Scaffold Synthesis

The fundamental structure of 1,8-naphthalimide is typically constructed from readily available precursors, with 1,8-naphthalic anhydride (B1165640) being a common starting material.

Derivatization from 1,8-Naphthalic Anhydride

A primary route for synthesizing this compound involves the reaction of 1,8-naphthalic anhydride with ammonia (B1221849) or primary amines. The traditional method often requires high temperatures and pressures when using concentrated aqueous ammonia. However, advancements have led to more economical and milder processes. For instance, a process for preparing this compound involves reacting 1,8-naphthalic anhydride with ammonia in an aqueous solution under atmospheric pressure at temperatures between 60 and 100°C. google.com Preferably, this reaction is carried out at about 60 to 80°C, and more preferably at around 70°C. google.com This method can achieve yields of at least 85% and even above 99% with minimal waste, eliminating the need for pressure vessels and reducing ammonia consumption. google.com Key parameters for high yield and purity in this atmospheric pressure method include using about 1.0 to 3.5 molar equivalents of ammonia relative to the anhydride, with preferred ratios between 1.2 and 2.0, and reaction times of 90-120 minutes. google.com

1,8-Naphthalic anhydride also serves as a starting material for synthesizing substituted 1,8-naphthalimides. For example, direct imidation of 1,8-naphthalic anhydride with ethyl glycinate (B8599266) in dimethyl sulfoxide (B87167) under reflux conditions has been reported to yield N-ester-1,8-naphthalimide. researchgate.net The imidation time can be significant, with the reaction with ethyl glycinate taking around 16 hours. researchgate.net

One-Pot Synthetic Protocols for Halogenated and Nitrated Derivatives

One-pot synthetic strategies offer streamlined routes to substituted this compound precursors. A reliable one-pot protocol allows for the preparation of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from 1,8-naphthalic anhydride. mdpi.comresearcher.life This method involves successive nitration and selective bromination in concentrated sulfuric acid at room temperature. mdpi.comresearcher.life The reaction conditions are mild and controllable by adjusting the equivalents of the brominating reagent. mdpi.comresearcher.life These halogenated and nitrated anhydrides are valuable building blocks for further functionalization of the naphthalimide core. mdpi.com

Another approach for preparing 3,4-dihalogen substituted 1,8-naphthalimides involves a multi-step sequence starting from 1,8-naphthalic anhydride, including nitration, imidization, reduction of the nitro group to an amino group, and subsequent halogenation via a Sandmeyer reaction. mdpi.com This strategy focuses on using N-alkyl imides rather than anhydrides to overcome issues like low solubility and purification difficulties associated with substituted anhydrides. mdpi.com For instance, nitration of 1,8-naphthalic anhydride in concentrated sulfuric acid with sodium nitrate (B79036) at room temperature yields 3-nitro-1,8-naphthalic anhydride. mdpi.com Imidization of this nitrated anhydride with an amine, followed by reduction of the nitro group, provides the corresponding amino-substituted naphthalimide. mdpi.com Subsequent bromination of the amino-substituted naphthalimide in acetic acid with bromine at room temperature can yield 3-amino-4-bromo NI in high yield and purity. mdpi.com

Functionalization at Specific Positions

The optical and photophysical properties of 1,8-naphthalimides are highly sensitive to structural changes introduced by substituents at various positions on the aromatic ring. nih.govmdpi.com Two key positions for functionalization are the N-imide position and the C-4 position of the naphthalene (B1677914) core. researchgate.netresearchgate.net

N-Imide Position Modifications

Modifications at the nitrogen atom of the imide group are commonly employed to tune the properties of this compound derivatives. researchgate.netresearchgate.net

Alkyl and aryl groups are frequently introduced at the N-imide position. ias.ac.in The reaction typically involves the condensation of 1,8-naphthalic anhydride with a primary alkyl or aryl amine. ias.ac.in For example, reacting 1,8-naphthalic anhydride with 4-pyridylmethyl amine in tetrahydrofuran (B95107) at room temperature yields the N-(4-pyridylmethyl)-1,8-naphthalimide. ias.ac.in Another method for synthesizing N-alkyl-1,8-naphthalimide derivatives involves a nucleophilic displacement approach using an N-aryl-1,8-naphthalimide Tröger's base as a precursor, which is heated in neat aliphatic primary amines. rsc.org This one-pot strategy can yield N-alkyl derivatives in high yields (65-96%) without requiring chromatographic purification. rsc.org The introduction of different alkyl or aryl groups at the N-imide position allows for the tailoring of derivative properties for specific applications.

Integrating crown ethers and other receptor fragments at the N-imide position is a strategy used to create chemosensors, particularly for metal cations. isuct.rursc.orgineosopen.org These modifications often involve attaching the receptor moiety via an alkyl or aryl linker to the imide nitrogen. For instance, novel 4-methoxy-1,8-naphthalimides bearing benzo-15-crown-5 (B77314) and N-phenylaza-15-crown-5 ether receptor fragments as N-aryl substituents have been synthesized. isuct.ru These compounds were prepared by nucleophilic substitution of nitro groups in the corresponding 4-nitro derivatives. isuct.ru The presence of these receptor fragments allows the naphthalimide derivatives to bind with metal cations, leading to changes in their photophysical properties, often through mechanisms like photoinduced electron transfer (PET). isuct.ruineosopen.orgmdpi.com For example, crown-containing 4-methoxy-1,8-naphthalimides have shown significant fluorescence enhancement upon binding with earth-alkali metal cations like Mg²⁺ and Ca²⁺ in acetonitrile (B52724) solution. isuct.ruineosopen.org The stability constants for these complexes can be estimated from fluorometric titration data. isuct.ru

Here is a table summarizing some of the synthesized compounds and their properties based on the search results:

| Compound | Synthesis Method | Key Modification Position(s) | Noted Properties / Applications |

| 3-bromo-6-nitro-1,8-naphthalic anhydride | One-pot nitration and bromination of 1,8-naphthalic anhydride | Core (C-3, C-6) | Powerful building block for naphthalimide chemistry. mdpi.comresearcher.life |

| 3,4-dibromo-6-nitro-1,8-naphthalic anhydride | One-pot nitration and bromination of 1,8-naphthalic anhydride | Core (C-3, C-4, C-6) | Powerful building block for naphthalimide chemistry. mdpi.comresearcher.life |

| N-ester-1,8-naphthalimide | Imidation of 1,8-naphthalic anhydride with ethyl glycinate | N-imide | Precursor for further derivatization. researchgate.net |

| N-alkyl-1,8-naphthalimide derivatives | Nucleophilic displacement using N-aryl-1,8-naphthalimide Tröger's base precursor | N-imide | Potential for use in medicinal chemistry and as supramolecular scaffolds. rsc.org |

| N-(4-pyridylmethyl)-1,8-naphthalimide | Condensation of 1,8-naphthalic anhydride with 4-pyridylmethyl amine | N-imide | Electroactive properties, potential for coordination chemistry. ias.ac.in |

| 4-methoxy-1,8-naphthalimides with benzo-15-crown-5 or N-phenylaza-15-crown-5 | Nucleophilic substitution of nitro group in 4-nitro derivatives | N-imide (via aryl linker) | Fluorescent chemosensors for metal cations (e.g., Mg²⁺, Ca²⁺) via PET mechanism. isuct.ruineosopen.org |

| 3-amino-4-bromo-1,8-naphthalimide (S-15) | Multi-step synthesis from 1,8-naphthalic anhydride | Core (C-3, C-4) | Water solubility, cell permeability, high affinity for DNA, potential for nuclear imaging and direct imaging of Legionella pneumophila. nih.gov |

| N-n-Butyl-4-bromo-1,8-naphthalimide | Substitution of 4-bromo-1,8-naphthalic anhydride with n-butyl amine | N-imide, Core (C-4) | Intermediate for synthesizing other 4-substituted N-n-butyl-1,8-naphthalimide derivatives. nih.gov |

| N-n-Butyl-4-N′,N′-dihydroxyethyl-1,8-naphthalimide (BNI) | Nucleophilic substitution of N-n-Butyl-4-bromo-1,8-naphthalimide with diethanolamine | N-imide, Core (C-4) | Used in the synthesis of chemosensors, e.g., for Pb²⁺ detection. nih.gov |

| 3,4-dichloro-1,8-naphthalimides | Multi-step synthesis from 1,8-naphthalic anhydride | Core (C-3, C-4) | Building blocks for polyfunctional NI derivatives. mdpi.com |

| 3,4-dibromo-1,8-naphthalimides | Multi-step synthesis from 1,8-naphthalic anhydride | Core (C-3, C-4) | Building blocks for polyfunctional NI derivatives. mdpi.com |

| 3,4-dihydroxy-1,8-naphthalimide (Nap-Cat) | Synthesis incorporating catechol functionality | Core (C-3, C-4) | Evaluated for response to H₂O₂. rsc.org |

| This compound with 15-crown-5 (B104581) (Nap-Crown) | Synthesis incorporating crown ether functionality | Core (C-3, C-4) | Evaluated for response to metal ions. rsc.org |

| Imino-1,8-naphthalimides substituted at 3-C position | Synthesis via imine linkage | Core (C-3) | Tunable photophysical and electrochemical properties, potential in organic optoelectronics and biological imaging. mdpi.com |

| 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) | Aromatic nucleophilic substitution of brominated precursor with NaN₃ | N-imide, Core (C-4) | Fluorescent compound for live-cell imaging and photo-crosslinking, undergoes click chemistry reactions. |

Table: Selected this compound Derivatives and Their Properties

Alkyl and Aryl Substitutions

C-4 Position Functionalization with Electron-Donating Groups

Functionalization at the C-4 position of the this compound core with electron-donating groups is a common strategy to modulate its photophysical properties researchgate.net. This position is particularly amenable to modification, allowing for the introduction of various moieties that can influence the intramolecular charge transfer (ICT) characteristics of the molecule sci-hub.seresearchgate.netmdpi.com. The electronic nature of the substituent at C-4 directly impacts the absorption and emission wavelengths, as well as the fluorescence quantum yields .

Alkoxy and Amino Substitutions

The introduction of electron-donating groups such as alkoxy and amino moieties at the C-4 position is a well-established method for modifying the properties of this compound derivatives beilstein-journals.orgmdpi.com.

Amino-substituted 1,8-naphthalimides are typically synthesized through nucleophilic substitution reactions. A common approach involves the reaction of 4-chloro-1,8-naphthalic anhydride with amines, followed by substitution of the chlorine atom with aliphatic primary or secondary amines nih.gov. Alternatively, 4-nitro-1,8-naphthalimides can undergo nucleophilic substitution of the nitro group with amines mdpi.com. For instance, 4-((2-dimethylaminoethyl)amino)-, 4-(4-methylpiperazin-1-yl)-, and 4-(n-propylamino)-N-(2-acetamidoethyl)-1,8-naphthalimides have been synthesized by reacting 4-nitro-N-(2-acetamidoethyl)-1,8-naphthalimide with the corresponding primary amines in DMF mdpi.com. Another method for introducing amino groups involves the catalytic hydrogenation of 4-nitro-1,8-naphthalic anhydride tandfonline.com.

Alkoxy-substituted 1,8-naphthalimides can be synthesized from 4-bromo-1,8-naphthalic anhydride through imidization followed by a substitution reaction to introduce the alkoxy group evitachem.com. Another method involves the nucleophilic substitution of a nitro group at the C-4 position of 4-nitro-N-alkyl-1,8-naphthalimides with alkoxylating agents, potentially under milder conditions with sonication mdpi.comresearchgate.net. However, prolonged reaction times with sonication might lead to degradation researchgate.net.

Impact on Photophysical Properties via C-4 Substituents

The nature of the substituent at the C-4 position has a significant effect on the photophysical properties of this compound derivatives beilstein-journals.orgmdpi.com. This is primarily due to the modulation of the intramolecular charge transfer (ICT) process sci-hub.seresearchgate.net.

Generally, 1,8-naphthalimides with electron-donating groups like amino substituents are yellow and exhibit green fluorescence beilstein-journals.orgnih.gov. The introduction of an electron-donating amino group generates an ICT excited state, leading to a substantial bathochromic shift in both absorption and emission spectra and a strong emission intensity researchgate.net. For example, compounds with mono-alkylamino groups at C-4 show absorption maxima around 426–444 nm, typical for 1,8-naphthalimides with ICT mdpi.com.

In contrast, derivatives with halogen atoms or alkoxy groups at C-4 are typically colorless and display blue fluorescence beilstein-journals.orgnih.gov. The fluorescence intensity and energy of naphthalimide derivatives vary depending on whether electron-donating or electron-withdrawing groups are substituted at the C-4 position sci-hub.se. Electron-donating groups induce a bathochromic shift in fluorescence due to enhanced ICT, while electron-withdrawing groups tend to reduce fluorescence intensity .

The photophysical properties can also be influenced by solvent polarity, especially for compounds with tertiary amino groups linked via a spacer to the chromophore system, where high quantum yield might be observed only in non-polar media mdpi.com.

Here is a table summarizing the general impact of C-4 substituents on fluorescence color:

| C-4 Substituent Type | Typical Appearance | Typical Fluorescence Color |

| Halogen or Alkoxy | Colorless | Blue |

| Amino | Yellow | Green |

This table is based on observed trends in the literature beilstein-journals.orgnih.gov.

C-3 and C-6 Position Functionalization

While the C-4 position is a primary site for functionalization to tune photophysical properties, the C-3 and C-6 positions of the this compound core can also be modified, often in conjunction with other positions, to create more complex structures with tailored properties nih.govmdpi.commdpi.com.

Functionalization at the C-3 and C-6 positions can be achieved through various synthetic routes. For instance, 3-nitro-1,8-naphthalimides can be synthesized through the nitration of this compound acs.org. Subsequent reactions, such as reduction of the nitro group to an amino group, followed by bromination, can lead to 3-amino-4-bromo-1,8-naphthalimide nih.gov.

A general protocol for the synthesis of 3,4-dihalogen substituted 1,8-naphthalimides has been reported, starting from 1,8-naphthalic anhydride mdpi.com. This multi-step synthesis involves nitration and selective bromination, allowing for the introduction of bromine or chlorine atoms at these positions mdpi.commdpi.com. These dihalogenated naphthalimides serve as important building blocks for further derivatization through reactions like aryl nucleophilic substitution or cross-coupling mdpi.com.

Imino-1,8-naphthalimides substituted at the 3-C position via an imine linkage have also been synthesized, demonstrating that functionalization at this position can impact photophysical properties, including influencing charge transfer characteristics mdpi.com.

Advanced Synthetic Approaches for Complex Architectures

Beyond simple substitutions, this compound units can be incorporated into more complex molecular architectures, such as dendrimers and polymers, to create materials with enhanced or novel properties beilstein-journals.orgsigmaaldrich.comuni.lu.

Incorporation into Dendrimeric Structures

This compound derivatives have been successfully incorporated into dendrimeric structures, particularly polyamidoamine (PAMAM) dendrimers mdpi.commdpi.commdpi.comsioc-journal.cn. This integration leverages the unique branched architecture and high concentration of functional end groups in dendrimers, allowing for the creation of well-defined macromolecules with multiple naphthalimide chromophores .

The synthesis typically involves reacting functionalized this compound units with the periphery of the dendrimer. For example, this compound-conjugated dendrimers have been synthesized by reacting amino end groups of PAMAM dendrimers with 4-amino-1,8-naphthalimide (B156640) via aromatic nucleophilic substitution . Another approach involves reacting 4-nitro-1,8-naphthalic anhydride or 4-sulfo-1,8-naphthalic anhydride with the primary amine end groups of dendrimers mdpi.com.

The incorporation of naphthalimide moieties into dendrimers can lead to interesting photophysical properties, such as aggregation-induced emission enhancement and tunable fluorescence depending on the dendrimer generation and the nature of the naphthalimide substituent mdpi.comsioc-journal.cn. These naphthalimide-modified dendrimers have shown potential in various applications, including sensing mdpi.commdpi.com.

Polymer Conjugation and Integration into Polymeric Networks

This compound derivatives can be covalently linked to polymer chains or integrated into polymeric networks, yielding fluorescent polymers and materials with tailored properties beilstein-journals.orgsigmaaldrich.comuni.luresearchgate.net. This is often achieved by synthesizing this compound derivatives containing polymerizable groups researchgate.netresearchgate.net.

Various methods are employed for polymer conjugation and integration. One approach involves the copolymerization of polymerizable naphthalimide derivatives with other vinyl monomers mdpi.comresearchgate.net. For example, naphthalimide-functionalized copolymers have been synthesized by copolymerization of monomers with pending naphthalimide groups anchored to methacrylate (B99206) through alkyl chains mdpi.com. Another method involves nucleophilic substitution and polycondensation methodologies to create naphthalimide-functionalized copolymers nih.gov.

This compound units can also be incorporated into polymer matrices through methods like UV curing, leading to solid fluorescent materials mdpi.com. The ability to integrate naphthalimide into polymeric structures allows for the development of materials with applications in areas such as fluorescent sensors, organic light-emitting diodes, and potentially drug delivery systems mdpi.comroyalsocietypublishing.org. The photophysical properties of these polymeric materials can be influenced by the polymer matrix and solvent polarity researchgate.net.

Here is a table summarizing some examples of this compound containing polymeric structures:

| Polymer Type / Architecture | This compound Integration Method | Potential Applications |

| PAMAM Dendrimers | Reaction with peripheral amine groups | Sensing, Fluorescent probes |

| Copolymers | Copolymerization with polymerizable naphthalimide monomers | Fluorescent sensors, pH sensing |

| Polymeric Networks | Integration via polymerizable groups (e.g., UV curing) | Solid-state sensors, 3D printing |

Photophysical Phenomena and Spectroscopic Characterization of 1,8 Naphthalimide Systems

Absorption and Emission Properties

The absorption and emission spectra of 1,8-naphthalimide compounds are key to understanding their behavior as fluorophores. These properties are significantly influenced by the molecular structure, especially the presence and nature of substituents.

Wavelength Maxima (λA, λF) and Molar Absorptivity (ε)

This compound derivatives typically exhibit absorption bands in the UV-Vis region. For some compounds, multiple absorption peaks can be observed. For instance, certain derivatives show three similar absorption peaks in the range of 250–525 nm in water-Tris-HCl buffer. The broadest absorption peak, ranging from 350 to 525 nm, is often attributed to the this compound unit itself. frontiersin.org

The position of both absorption and fluorescence maxima in 1,8-naphthalimides is significantly affected by substituents on the aromatic ring, particularly at the C-4 position. mdpi.com The introduction of electron-donating groups, such as amine or alkoxy groups, at the C-4 position is crucial for achieving excellent fluorescent properties. mdpi.com These substituents can lead to a substantial bathochromic shift (red shift) in absorption and emission maxima, characteristic of intramolecular charge transfer (ICT) transitions. mdpi.com For example, 4-amino-1,8-naphthalimides often exhibit ICT absorption character related to the electron-donating nature of the amino group. ekb.eg

Molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, is another important photophysical parameter. While specific values for ε are not consistently provided across all general descriptions, this compound is characterized by high molar extinction coefficients, typically ranging from approximately 11,900 to 14,400 L mol⁻¹cm⁻¹.

Data on absorption and emission maxima can vary depending on the specific derivative and solvent. Table 1 provides some illustrative examples based on the search results.

Stokes Shifts (νA–νF) and Quantum Yields (ΦF)

The Stokes shift, the difference in wavelength or wavenumber between the absorption and emission maxima, provides insight into the energy lost between excitation and emission. 1,8-Naphthalimides are known for their large Stokes shifts, typically ranging from 3,542 to 4,342 cm⁻¹. This large shift can be advantageous in fluorescence applications as it minimizes reabsorption of emitted light.

Fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. The quantum yield of this compound derivatives is highly sensitive to the local solvent environment and structural modifications. acs.orgnih.gov While some unsubstituted naphthalimide units may exhibit aggregation-caused quenching (ACQ) leading to lower luminous efficiency in the aggregate state, substituted derivatives, particularly those with V-shaped structures, can show improved fluorescence efficiency. acs.orgrsc.org The presence of a strong electron-donating substituent at the C-4 position can significantly increase the fluorescent quantum yield. scispace.com

Studies on aggregation-induced emission (AIE) of this compound derivatives in aqueous media have quantitatively evaluated AIE by measuring fluorescence quantum yields. rsc.org Some hydrogel-forming derivatives showed a remarkable enhancement in fluorescence intensity of 4700%, reaching a notable fluorescence quantum yield (Φf) of 30%. rsc.org Conversely, certain nitro-substituted 1,8-naphthalimides may exhibit weak or absent fluorescence due to electron-withdrawing effects and mixing of energy levels. ekb.eg Low quantum yields (ΦF ≈ 10⁻²) have also been reported for derivatives where Förster resonance energy transfer (FRET) occurs. researchgate.net

Solvent Effects and Environmental Sensitivity

The photophysical properties of this compound derivatives are notably sensitive to their surrounding environment, particularly solvent polarity.

Solvatochromism and Polarity Dependence of Emission

Many this compound derivatives exhibit solvatochromism, where their absorption and/or emission spectra shift depending on the polarity of the solvent. mdpi.comunisa.edu.au This phenomenon is particularly pronounced in derivatives with intramolecular charge transfer (ICT) character, often achieved by substituting the 4-position with electron-donating groups. mdpi.comekb.egumbc.edu

In polar solvents, especially those with proton-donating ability, the positions of the absorption and emission maxima of ICT-type 1,8-naphthalimides are significantly affected. mdpi.com A bathochromic shift (red shift) of both absorption and emission maxima is typically observed with increasing solvent polarity, which is ascribed to charge transfer resulting from dipole-dipole interactions between the solvent and the naphthalimide chromophore. mdpi.com For example, the fluorescence maximum of a 4-amino-1,8-naphthalimide (B156640) derivative showed a significant bathochromic shift with increasing solvent polarity from ethanol (B145695) to DMSO. ekb.eg

The fluorescence intensity of this compound compounds can also strongly depend on the polarity of the medium, particularly for those containing tertiary amino groups connected to the chromophore. mdpi.com Aqueous solvents can stabilize the charge transfer state, potentially facilitating rapid non-radiative deactivation, while non-polar solvents may destabilize the CT state, increasing the singlet-state lifetime. umbc.edu This solvent-dependent behavior makes them useful as solvatochromic probes for sensing and imaging applications. acs.orgnih.govunisa.edu.au

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena

While many organic dyes suffer from aggregation-caused quenching (ACQ), where fluorescence is reduced in the aggregated state, some this compound derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) phenomena. acs.orgrsc.orgrsc.orgmdpi.com This means their fluorescence can be enhanced or even turn on upon aggregation.

The aggregation-induced emission in 1,8-naphthalimides can be influenced by the type of aggregation, such as J-type or H-type. J-aggregation, for instance, can enhance fluorescence emission by preventing face-to-face stacking that typically leads to quenching. sci-hub.se Some this compound-based tetraphenylethene derivatives have been reported to show AIEE characteristics, with fluorescent color changes upon aggregation. acs.org

AIE properties have been observed in this compound conjugates, such as a dipeptide conjugate which exhibited J-type aggregation and AIE upon the addition of water to its solutions in water-miscible solvents. rsc.org The AIE intensity and wavelength can be regulated by the aggregate morphology, whether fibers, nanoparticles, or soluble species. rsc.org While unsubstituted naphthalimides often show ACQ due to face-to-face stacking, ring-substituted (V-shaped) derivatives are less prone to this effect. rsc.org The design and synthesis of highly solid-state emissive this compound derivatives with AIE properties remain an active area of research. acs.orgsci-hub.se

Electron Transfer Mechanisms in this compound Derivatives

Electron transfer processes play a significant role in the photophysics of this compound derivatives, particularly in the context of fluorescence quenching and sensing applications. Photoinduced electron transfer (PET) is a common mechanism observed in these systems. mdpi.comrsc.orgnih.gov

In many this compound-based sensor systems, the fluorescence of the naphthalimide fluorophore is quenched by an appended receptor through an intramolecular PET process. mdpi.comrsc.org Upon excitation of the naphthalimide unit, an electron is transferred from an electron-donating moiety (often part of the receptor) to the excited naphthalimide, leading to a decrease in fluorescence intensity. mdpi.comrsc.org The efficiency of this PET process can depend on factors such as the energy levels of the donor and acceptor moieties and the distance and electronic coupling between them. mdpi.comnih.gov

The binding of an analyte to the receptor can disrupt or block this PET process, resulting in a "turn-on" fluorescence response. rsc.org This mechanism is utilized in the design of fluorescent chemosensors for various species, including ions. mdpi.comrsc.org For example, in some this compound-bipyridinium conjugates, intramolecular electron transfer from the naphthalimide to the bipyridinium moiety quenches fluorescence in the unbound state. rsc.org Upon interaction with certain anions, intermolecular electron transfer from the anion to the bipyridinium unit occurs, which can cancel the intramolecular PET and lead to a dramatic enhancement of fluorescence intensity. rsc.org

The rates of charge transfer and charge recombination processes in this compound dyads can be influenced by solvent polarity, the length and nature of linkers connecting the donor and acceptor, and electronic coupling. nih.gov Intermolecular PET processes involving this compound derivatives have also been investigated, showing that the naphthalimide radical anion can be generated through electron transfer from suitable donors. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 66491 fishersci.cauni.lu |

| 4-Amino-1,8-naphthalimide | 1720 nih.govuni.lu |

| N-Phenyl-1,8-naphthalimide | 623407 nih.gov |

| 4-Amino-N-propyl-1,8-naphthalimide | 86113763 ncats.io |

| 4-Amino-N-(2,4-dimethylphenyl)-1,8-naphthalimide | 75589 scitoys.com |

| N-(4-Chloro-phenyl)-1,8-naphthalimide | Not found |

| N-(2-Hydroxy-ethyl)-1,8-naphthalimide | Not found |

| 4-N,N-Dimethylamino-1,8-naphthalimide (4-DMN) | Not found |

| 4-N,N-dimethylamino-1,8-naphthalimidoalanine (4-DMNA) | Not found |

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common mechanism in this compound-based fluorescent sensors, often designed using a "fluorophore-spacer-receptor" architecture semanticscholar.orgmdpi.com. In this model, an electron-rich receptor moiety is linked to the naphthalimide fluorophore via a spacer. Upon excitation of the naphthalimide, an electron can be transferred from the receptor to the excited fluorophore, leading to fluorescence quenching semanticscholar.orgresearchgate.net. The presence or binding of an analyte to the receptor can inhibit this electron transfer, resulting in a fluorescence "turn-on" response semanticscholar.orgmdpi.com. For instance, this compound derivatives incorporating tertiary amines as receptors exhibit PET-based sensing of protons and metal ions semanticscholar.orgmdpi.com. Protonation of the amine in acidic media hinders the electron transfer, restoring fluorescence semanticscholar.orgmdpi.com. The efficiency of the PET process in 4-amino-1,8-naphthalimides can be influenced by the electron-rich environment around the imide group, which can restrict electron transfer from the N-position to the fluorophore semanticscholar.org.

Twisted Intramolecular Charge Transfer (TICT)

Twisted Intramolecular Charge Transfer (TICT) is another important photophysical phenomenon observed in certain this compound derivatives, particularly those with rotatable electron-donating groups mdpi.com. In the excited state, the electron-donating group can undergo a torsional twist relative to the electron-accepting naphthalimide core, leading to a more polar TICT state mdpi.com. This twisted configuration is often more stable in polar solvents, resulting in a redshifted and broadened emission spectrum compared to the locally excited (LE) state mdpi.com. The formation of the TICT state can also lead to a decrease in fluorescence quantum yield, as the twisted geometry may facilitate non-radiative decay pathways mdpi.com. The solvatochromic behavior, where the emission color changes with solvent polarity, is a characteristic manifestation of TICT mdpi.com.

A study on a multi-stimuli-responsive this compound derivative demonstrated significant solvatochromism, with emission peaks shifting from 476 nm in non-polar solvents to 673 nm in polar solvents, covering a wide range of the visible spectrum. This behavior was attributed to the TICT properties enabled by a rotatable N,N′-dimethylaminophenyl group mdpi.com.

Intermolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is an inherent characteristic of substituted 1,8-naphthalimides, particularly those with electron-donating groups at the C-4 position and the electron-accepting carbonyl groups of the imide semanticscholar.orgresearchgate.net. Upon excitation, electron density is transferred from the donor group towards the naphthalimide core semanticscholar.orgresearchgate.net. This charge transfer transition is responsible for the long-wavelength absorption and fluorescence bands observed in these compounds semanticscholar.org. The efficiency of this charge transfer is strongly dependent on the electron-donating ability of the substituent at the C-4 position researchgate.net. Changes in the molecular environment, such as solvent polarity or the presence of analytes, can affect the ICT process, leading to shifts in absorption and emission spectra semanticscholar.orgresearchgate.net. For example, the absorption long-wavelength band of a water-soluble this compound probe was observed between 290 nm and 380 nm with a maximum at 344 nm, and its fluorescence signaling output was in the range of 350 nm to 480 nm with a maximum at 397 nm, indicative of its ICT nature semanticscholar.org.

Theoretical Computational Approaches

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are extensively used to investigate the electronic structure, geometry, and photophysical properties of this compound derivatives mdpi.commdpi.comscientific.netmdpi.comceur-ws.org. These theoretical approaches provide valuable insights that complement experimental findings and aid in the rational design of new naphthalimide-based materials mdpi.comceur-ws.org.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

DFT is commonly employed to optimize the ground-state geometries of this compound compounds and analyze their electronic structure, including frontier molecular orbitals (HOMO and LUMO) mdpi.commdpi.comscientific.netmdpi.comceur-ws.org. TDDFT is then used to calculate the excited-state properties, such as absorption and emission energies, and to understand the nature of electronic transitions mdpi.commdpi.comscientific.netmdpi.com. By comparing theoretical spectra with experimental results, researchers can validate computational models and gain a deeper understanding of the photophysical processes occurring scientific.netccspublishing.org.cn.

Studies have utilized DFT and TDDFT calculations to investigate the structure and properties of various this compound-based chromophores mdpi.commdpi.com. For instance, these methods were applied to study the electronic reorganization upon excitation of naphthalimide derivatives in different solvent environments, accounting for solvent effects using implicit solvent models like PCM mdpi.com. DFT calculations have also been used to determine atomic charge distributions and predict the most probable protonation sites in pH-sensitive naphthalimide probes mdpi.com. TDDFT calculations have been successful in predicting the electron spectra of naphthalimide derivatives, showing good agreement with experimental data ccspublishing.org.cn.

Understanding Structure-Property Relationships through Computational Modeling

Computational modeling, particularly using DFT and TDDFT, is a powerful tool for understanding the relationship between the molecular structure of this compound derivatives and their resulting photophysical properties mdpi.comscientific.netacs.org. By computationally modifying the structure, such as introducing different substituents or altering their positions, researchers can predict the impact on electronic transitions, charge distribution, and excited-state dynamics mdpi.comscientific.netccspublishing.org.cnacs.org. This allows for the rational design of molecules with desired characteristics for specific applications ceur-ws.org.

For example, computational studies have shown that the introduction of electron-donating groups on a thiophene (B33073) ring attached to a this compound core can enhance fluorescence properties scientific.net. Comparative DFT studies on brominated and non-brominated naphthalimide derivatives revealed that while the molecular geometry might not change significantly, the electron-withdrawing bromine atom evidently alters atomic charge redistribution, the positive-negative charge center, and the dipole moment, consequently influencing electron and fluorescence spectra ccspublishing.org.cn. DFT calculations have also been used to understand how the localization of HOMO and LUMO orbitals on donor and acceptor moieties in donor-acceptor naphthalimide systems influences their electronic and charge-transporting properties acs.org. These computational insights are invaluable for predicting the outcome of structural modifications and guiding the synthesis of new this compound compounds with tailored properties ceur-ws.org.

Advanced Applications of 1,8 Naphthalimide in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

1,8-Naphthalimide derivatives are attractive electron-deficient organic materials for OLED applications. acs.org They possess high electron affinities and can exhibit high electron mobilities. acs.orgrsc.org Their wide energy gaps and low reduction potentials make them suitable for use as n-type materials in OLEDs. acs.orgresearchgate.net Naphthalimides have been incorporated into both small molecule and polymer-based OLEDs. acs.org

Emissive Materials: Host, Dopant, and Charge Transport Layers

This compound derivatives can function as emissive materials, hosts, dopants, and charge transport layers in OLEDs. proquest.com Their electron-transporting capabilities make them useful as electron-transporting layers (ETLs) and hole-blocking layers (HBLs), which can improve the lifetime and stability of OLEDs. researchgate.net

As emissive materials, substituted naphthalimides can exhibit high fluorescent quantum yields. acs.org For instance, 4-amino-substituted naphthalimide dyes are known for their strong yellow-green fluorescence. beilstein-journals.orgekb.eg

1,8-Naphthalimides can also serve as host materials, particularly in phosphorescent OLEDs. researchgate.netnih.gov In such systems, energy transfer occurs from the host to a phosphorescent dopant. nih.gov Additionally, they can be used as dopants themselves within a host matrix to facilitate luminescence. researchgate.netepa.gov

The charge transport properties of 1,8-naphthalimides are significant. Bipolar 1,8-naphthalimides have been designed and synthesized, showing high electron mobility. rsc.org Time-of-flight measurements have revealed bipolar charge transport in these compounds, with electron mobilities exceeding 2 × 10⁻³ cm²/V·s at a specific electric field. rsc.org

Tuning Emission Color and Efficiency

Substitution at the C-4 position of the this compound ring with electron-donating groups is a key strategy to increase fluorescent quantum yields and tune the emission wavelength. mdpi.comacs.orgscispace.com This allows for shifting the emission color across the visible spectrum, from blue to green and red. scispace.com

For example, introducing an amino group at the C-4 position typically leads to green fluorescence, while derivatives with halogen atoms or alkoxy groups often exhibit blue fluorescence. mdpi.combeilstein-journals.org Altering the nature of substituents on the imide nitrogen or the naphthalene (B1677914) core can also direct fluorescence emission towards longer wavelengths, including red. researchgate.net

The dopant/host methodology is commonly employed to tune emission color and enhance the electroluminescence efficiency of OLEDs. epa.govcapes.gov.br By incorporating this compound derivatives as dopants in a suitable host, efficient energy transfer can occur, leading to desired emission colors and improved device performance. capes.gov.br For instance, incorporating 4-(N,N-diphenyl)amino-1,8-naphthalimide as a green dopant in polyfluorene has resulted in highly efficient green light-emitting polymers with high photoluminescence quantum yields. capes.gov.br

Thermally activated delayed fluorescence (TADF) materials based on this compound derivatives have also been developed for efficient orange and red OLEDs. rsc.org These materials exhibit small singlet-triplet energy gaps and high reverse intersystem crossing rates, contributing to high external quantum efficiencies. rsc.orgrsc.org

Table 1: Examples of this compound Derivatives in OLEDs and their Properties

| Derivative | Role in OLED | Emission Color | Key Property / Efficiency | Source |

| Bipolar 1,8-naphthalimides (with donor moieties) | Emitter | Red | EQE up to 8.2%, electron mobility > 2 × 10⁻³ cm²/V·s | rsc.org |

| This compound, N-phenyl-1,8-naphthalimide, etc. | EML/HBL | Violet-blue | Photoluminescence at 77K between 550-650 nm (phosphorescent) | acs.orgnih.gov |

| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | EML/HBL | Varied (with dopant) | Good glassy films, used with phosphorescent dopants | acs.orgnih.gov |

| 4-(N,N-diphenyl)amino-1,8-naphthalimide (DPAN) | Dopant | Green | PL quantum yield up to 0.96 (in polyfluorene host) | capes.gov.br |

| NPOX (4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide) | Emissive layer | Blue | EL peaking at ~465 nm, hole mobility ~ 5 × 10⁻⁵ cm²/V·s | tandfonline.com |

| NI-TPA, NI-Pz (TADF materials) | Emitter | Orange, Red | EQE up to 11.3% (Orange), 7.6% (Red) | rsc.org |

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

This compound derivatives are also being explored for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netpkusz.edu.cn Their electron-deficient nature and tunable electronic properties make them potential candidates for use as electron acceptor materials in OPVs, particularly as non-fullerene acceptors. pkusz.edu.cn Compared to some other acceptor materials like perylene (B46583) diimides (PDIs), this compound structures can have higher LUMO levels, which can contribute to higher open-circuit voltages in solar cells. pkusz.edu.cn

In the field of OFETs, compounds containing the this compound structure are used in the construction of semiconductors. researchgate.net While some naphthalimide derivatives may not inherently exhibit very high electron mobility, incorporating suitable substituents or structural modifications can enhance their charge transport properties for OFET applications. pkusz.edu.cn

Fluorescent Dyes and Pigments

1,8-Naphthalimides are a significant class of fluorescent dyes and pigments, widely used in various industrial and technological applications. rsc.orgresearchgate.netsemanticscholar.org Their excellent fluorescence properties, high absorption coefficients, good quantum yields, large Stokes shifts, and good stability contribute to their utility as colorants and fluorescent markers. rsc.orgmdpi.com

Substitution at the C-4 position of the naphthalimide core is particularly important for tuning the color and fluorescence intensity. researchgate.net 4-amino-substituted naphthalimide dyes, for instance, are key components of daylight fluorescent pigments, providing bright yellow components. beilstein-journals.org They are also employed as fluorescent dichroic dyes in liquid-crystal displays. beilstein-journals.orgrsc.org

Beyond traditional dyeing, this compound derivatives are used as fluorescent markers in biology and medicine. ekb.egresearchgate.net They can also be incorporated into fluorescent polymers, where they are covalently linked to the polymer chain, preventing migration and providing long-lasting fluorescence. mdpi.com

Smart Materials and Supramolecular Building Blocks

This compound derivatives are recognized as versatile building blocks for the development of smart materials and supramolecular structures. uctm.edursc.orgresearchgate.netmdpi.comacs.orgrsc.org Their ability to undergo structural modifications while retaining favorable photophysical properties makes them suitable for designing materials that respond to external stimuli. acs.org

They have been utilized in the creation of chemical sensors for detecting various analytes, including toxic waste, metal ions, and anions, often leveraging changes in their fluorescence properties upon binding. rsc.orgmdpi.commdpi.commdpi.com The introduction of receptor fragments into the naphthalimide structure allows for the selective detection of specific metal ions. mdpi.commdpi.com

Furthermore, this compound fluorophores are consistently used in supramolecular chemistry to develop organic ligands and metal-organic motifs. rsc.org They can be incorporated into supramolecular gels and metallogels, which have potential applications in areas such as drug delivery, catalysis, and photonics. rsc.org The self-assembly properties of molecules containing the this compound residue are also being investigated for the creation of functional supramolecular structures. bohrium.com Some naphthalimide derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), which is valuable for applications in solid-state optical devices and smart materials. mdpi.comacs.org

1,8 Naphthalimide in Sensing Technologies and Molecular Logic Gates

Fluorescent Chemosensors for Ion Recognition

The design of 1,8-naphthalimide-based fluorescent chemosensors for ion recognition often relies on incorporating a recognition unit that interacts specifically with the target ion, coupled with the naphthalimide fluorophore as the signaling unit. nih.gov This interaction triggers a change in the photophysical properties of the naphthalimide, such as fluorescence intensity, wavelength, or color, providing a detectable signal. oalib.com

Detection of Metal Cations (e.g., Ag+, Cu2+, Zn2+, Fe3+, Co2+)

This compound derivatives have been widely employed for the detection of various metal cations, many of which are of environmental and biological significance. oalib.comuctm.eduresearchgate.net Specific examples include sensors for Ag+, Cu2+, Zn2+, Fe3+, and Co2+. oalib.comresearchgate.netwu.ac.th The design of these sensors often involves incorporating chelating moieties that can selectively bind to specific metal ions. uctm.eduwu.ac.th

Here is a table summarizing some examples of this compound-based chemosensors for metal cations:

| Metal Cation Detected | Naphthalimide Derivative/Probe Name | Sensing Mechanism(s) | Detection Limit | Reference |

| Fe3+ | Probe R (trifunctional sensor) | Colorimetric and fluorometric "on-off" relay recognition (tandem deprotonation-protonation) | 8.69 μM | nih.gov |

| Fe3+ | Asp-NI | Fluorescence quenching, "On-Off-On" switch with H2PO4- | 4.97 × 10−7 M | scholaris.ca |

| Fe3+ | Bis2 | Fluorescence intensity changes | Not specified | researchgate.net |

| Fe3+ | Chemosensor 135 | Fluorescence enhancement (PET-off) | Not specified | researchgate.net |

| Cu2+ | Bis2 | Fluorescence intensity changes | Not specified | researchgate.net |

| Cu2+ | Probe HL | "Turn-off" fluorescence quenching (reverse PET) | 3.30 × 10⁻⁸ M | researchgate.net |

| Cu2+ | Chemosensor 131 | Absorption and emission changes (reduction in ICT) | Not specified | puchd.ac.in |

| Zn2+ | Bis2 | Fluorescence intensity changes | Not specified | researchgate.net |

| Zn2+ | Receptor 4 | Fluorescence enhancement (PET inhibition) | 2.5 × 10⁻⁷ mol·L⁻¹ | wu.ac.th |

| Zn2+ | Receptor 8 | Decrease in absorption, blue shift in emission (PET) | Not specified | wu.ac.th |

| Zn2+ | Receptor 12 | Fluorescence enhancement (PET restriction) | Not specified | wu.ac.th |

| Zn2+ | Receptor 22 | Fluorescence enhancement (PET restriction) | Not specified | wu.ac.th |

| Zn2+ | Receptor 6 | Blue shift in absorption, green fluorescence with blue shift in emission (PET) | Not specified | wu.ac.th |

| Zn2+ | Chemosensor L2 | "Turn-on" fluorescent detection | Not specified | researchgate.net |

| Ag+ | Bis2 | Fluorescence intensity changes | Not specified | researchgate.net |

| Co2+ | Bis2 | Fluorescence intensity changes | Not specified | researchgate.net |

| Hg2+ | Compound 3 | Fluorescence quenching (aggregation caused quenching) | Not specified | uctm.edu |

| Hg2+ | NI-DAT | Fluorescence quenching (PET) | Not specified | mdpi.com |

| Hg2+ | Probe 1 | "Turn-on" fluorescence enhancement | 4.0 × 10⁻⁸ M | acs.org |

| Hg2+ | Probe APS-NA | Ratiometric fluorescence (FRET) | Not specified | researchgate.net |

| Al3+ | Chemosensor 9 | Increase in absorption and fluorescence intensity | Not specified | puchd.ac.in |

| Al3+ | Probe NPA | Fluorescent "turn-on" (ICT and CHEF) | 2.03 × 10⁻⁸ M | frontiersin.org |

Mechanisms of Metal Ion Sensing

Several mechanisms are responsible for the fluorescence changes observed upon metal ion binding to this compound-based chemosensors. A common mechanism is Photoinduced Electron Transfer (PET). oalib.com In PET-based sensors, the fluorescence of the naphthalimide is quenched by an electron-rich recognition unit. Upon binding to a metal ion, the electron-donating ability of the recognition unit is reduced or the PET pathway is blocked, leading to a restoration or enhancement of fluorescence ("turn-on" response). oalib.comwu.ac.th Conversely, some sensors exhibit a "turn-off" response where metal binding enhances PET or induces aggregation-caused quenching. uctm.eduresearchgate.net

Another important mechanism is Intramolecular Charge Transfer (ICT). uctm.edupuchd.ac.in The photophysical properties of 1,8-naphthalimides are strongly influenced by ICT from an electron-donating group, typically at the C-4 position, to the electron-accepting carbonyl groups. uctm.edumdpi.com Metal ion binding can affect this ICT process, leading to changes in absorption and emission spectra. wu.ac.thpuchd.ac.in Other mechanisms include fluorescence resonance energy transfer (FRET) and chelation-enhanced fluorescence (CHEF). researchgate.netfrontiersin.org

Recognition of Anions (e.g., F−, CN−, H2S)

This compound derivatives are also effective fluorescent chemosensors for the detection of various anions, including fluoride (B91410) (F−), cyanide (CN−), and hydrogen sulfide (B99878) (H2S). nih.govnih.govresearchgate.netzstu.edu.cn Anion recognition often involves hydrogen bonding interactions between the sensor and the anion, or deprotonation of acidic protons on the sensor by basic anions like fluoride or cyanide. nih.govzstu.edu.cnacs.org

Here is a table summarizing some examples of this compound-based chemosensors for anions:

| Anion Detected | Naphthalimide Derivative/Probe Name | Sensing Mechanism(s) | Detection Limit | Reference |

| CN− | Probe R (trifunctional sensor) | Colorimetric and fluorometric "on-off" relay recognition (tandem deprotonation-protonation) | 17.5 nM | nih.gov |

| CN− | Thiourea 51 | Colorimetric response (deprotonation) | 8 ppm (in MeOH) | acs.org |

| CN− | Chemosensor 131 | Absorption and emission changes (deprotonation and enhanced ICT) | Not specified | puchd.ac.in |

| F− | Thiourea 1 | Fluorescence quenching (deprotonation) | Not specified | acs.org |

| F− | Compounds NAOZ and NATZ | Colorimetric and fluorescent changes (deprotonation of hydrazone moiety) | Not specified | zstu.edu.cn |

| F− | Amidourea-based sensors 1–3 | Colorimetric and fluorescent changes (hydrogen bonding or deprotonation) | Not specified | capes.gov.br |

| F− | Chemosensor 131 | Absorption and emission changes (deprotonation and enhanced ICT) | Not specified | puchd.ac.in |

| F− | Chemosensors 132 and 133 | Absorption and fluorescence changes (deprotonation via hydrogen bonding) | Not specified | puchd.ac.in |

| F− | Probe 1 | Colorimetric and ratiometric fluorescence enhancement (fluoride-triggered Si-O bond cleavage) | Not specified | acs.org |

| H2S | Probe R (trifunctional sensor) | Colorimetric response (chemodosimetric reduction of nitro to amino group) | 8.1 μM | nih.gov |

| H2S | Naphthalimide derivative (L1) | "Turn-on" fluorescence enhancement (ICT) | 2.4 μM | researchgate.net |

| H2S | Probe NapSe | Ratiometric dual-mode sensing | 5.4 μM | researchgate.net |

| H2S | Probe NAP-Py-N3 | "Turn-on" green fluorescent enhancement (reduction of azide (B81097) group) | 15.5 nM | mdpi.com |

| H2S | Probe 24 | Fluorescent "turn-on" (selective reduction by H2S) | 2.29 μM | semanticscholar.org |

| H2S | Probe based on 4-hydroxy-1,8-naphthalimide | Fluorescence changes | Not specified | researchgate.net |

| H2S | Probe 1 | Fluorescence intensity decrease | 0.237 μM | researchgate.net |

For instance, a trifunctional molecular probe based on this compound (Probe R) was developed for the sequential detection of CN− and Fe3+ via colorimetric and fluorometric "on-off" relay recognition, and H2S through a colorimetric method. nih.gov The detection of H2S by Probe R is attributed to a chemodosimetric reduction of a nitro group to an amino group. nih.gov Another probe, NAP-Py-N3, designed for H2S detection, utilizes an azide group as the reaction site, showing a significant "turn-on" green fluorescence enhancement upon reaction with H2S. mdpi.com

pH Sensors and Environmental Monitoring

The photophysical properties of some this compound derivatives are sensitive to changes in pH, making them suitable for pH sensing and environmental monitoring. csic.esmdpi.comdergipark.org.tr Modifications at the C-4 position with groups containing titratable protons, such as amino or piperazinyl fragments, are common strategies for developing pH-responsive naphthalimide probes. csic.esmdpi.com Protonation or deprotonation of these groups can affect the ICT or PET processes, leading to pH-dependent fluorescence changes. csic.esmdpi.com

For example, a water-soluble this compound rotor with a 4-methylpiperazinyl fragment was found to be an efficient fluorescent probe for pH, with its sensing properties linked to the protonation state of the piperazine (B1678402) amine. mdpi.com Solid fluorescence pH sensors based on this compound copolymers have also been developed, exhibiting sensitive fluorescence changes at low pH values due to the protonation of the aromatic amine linked to the polymer matrix. csic.esmdpi.com

Detection of Toxic Analytes and Chemical Warfare Agents

This compound-based chemosensors have been explored for the detection of highly toxic analytes, including chemical warfare agents (CWAs) like phosgene (B1210022). rsc.orgresearchgate.netresearchgate.net The design of these sensors often involves incorporating reactive sites that undergo a specific chemical transformation upon interaction with the target analyte, resulting in a change in fluorescence. rsc.orgresearchgate.net

Reactivity-based fluorescent probes using amino-1,8-naphthalimide scaffolds have been developed for the detection and monitoring of phosgene. rsc.orgresearchgate.net These probes utilize reactive sites, such as benzoyl hydrazide or 2-(2-aminophenyl)benzimidazole, that react with phosgene to induce a fluorescence response. rsc.org Some naphthalimide-based probes for phosgene exhibit ratiometric fluorescence changes and low detection limits. researchgate.net Test paper strips incorporating these fluorescent probes have also been developed for the visual detection of gaseous phosgene. rsc.org

Biosensors and Detection of Biomolecules

The favorable photophysical properties and the ability to functionalize the this compound scaffold have led to its application in the development of biosensors for the detection of various biomolecules. nih.govresearchgate.net Naphthalimide derivatives can be designed to interact with specific biological targets, such as enzymes, proteins, or DNA, and report their presence or activity through fluorescence changes. nih.govmaynoothuniversity.ie

This compound-based probes with modified C4 positions are being investigated for the detection of biomolecules. researchgate.net Thiol-reactive derivatives of 4-N,N-dimethylamino-1,8-naphthalimide have been developed as tools for detecting biomolecular interactions, such as binding to calcium-binding proteins like calmodulin. acs.org Some naphthalimide-based sensors have also shown intercalation properties with DNA. puchd.ac.in Furthermore, fluorescent probes based on this compound have been designed for the detection of specific enzymatic conversions, acting as valuable tools in the study of biological systems and biomarker detection. maynoothuniversity.ie For instance, a naphthalimide-based probe was synthesized for the detection of nitroreductase (NTR), showing an 'off to on' fluorescence response upon reduction of a nitro group. maynoothuniversity.ie

Amino Acids and Proteins

This compound derivatives have been explored for sensing small biomolecules like amino acids and for incorporation into and binding with proteins nih.govacs.org. Studies have investigated the interactions of substituted this compound derivatives with amino acids such as tryptophan, tyrosine, and histidine, as well as with proteins like bovine serum albumin (BSA) and lysozyme (B549824) researchgate.netacs.org. The singlet excited state of certain naphthalimide derivatives can react with aromatic amino acids researchgate.netacs.org. Reactivity with proteins like BSA and lysozyme has also been demonstrated researchgate.netacs.org. Furthermore, the triplet excited state of these derivatives can interact with tryptophan, tyrosine, BSA, and lysozyme, leading to observable and quantifiable long-lived redox products, including neutral tryptophan and tyrosyl radicals acs.org. Photooxidation of amino acid residues within proteins mediated by 1,8-naphthalimides has been reported, suggesting their potential in photomodifying native proteins researchgate.netacs.org.

Enzyme-Responsive Probes

A significant area of research focuses on developing this compound-based fluorescent probes that respond to enzymatic activity maynoothuniversity.iebsb-muenchen.de. The ability to modulate the fluorescence of naphthalimides allows for the sensing of diverse enzymatic biomarkers bsb-muenchen.de. These probes are designed to exploit specific enzymatic conversions to trigger a change in fluorescence maynoothuniversity.iebsb-muenchen.de. For example, probes have been developed for enzymes like nitroreductases (NTRs), which are relevant in diagnostic and therapeutic applications maynoothuniversity.ie.

One strategy involves incorporating a recognition unit that is cleaved by a specific enzyme, leading to a change in the electronic properties of the naphthalimide fluorophore and thus altering its fluorescence. For instance, a naphthalimide-based probe designed for NTR detection utilizes the reduction of a nitro group to an amino functionality, resulting in a significant increase in fluorescence maynoothuniversity.ie. Another example involves a probe for caspase-3 activity, a critical enzyme in apoptosis. This probe uses a this compound fluorophore linked to a peptide sequence via a self-immolative linker. Enzymatic cleavage by caspase-3 releases the free naphthalimide, causing a ratiometric change in fluorescence emission, allowing for the visualization and quantitative detection of caspase-3 activity frontiersin.orgnih.gov.

Detection of Biologically Relevant Cations and Anions

This compound derivatives are widely used as optical chemosensors for detecting biologically relevant cations and anions ineosopen.orgsemanticscholar.orgnih.gov. Their sensitivity to the surrounding environment makes them suitable for this purpose ineosopen.org. Various design principles are employed, often involving the integration of receptor units that selectively bind to specific ions ineosopen.org.

For cation detection, naphthalimide-based sensors frequently utilize mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) ineosopen.orgmdpi.com. The binding of a cation to the receptor can modulate these processes, leading to a change in fluorescence intensity or wavelength ineosopen.org. For example, a sensor for Zn2+ based on a 4-methoxy-1,8-naphthalimide derivative with a salicylidene amino receptor showed a fluorescence response due to the suppression of the PET process upon Zn2+ binding ineosopen.org. Other studies report naphthalimide probes for detecting cations such as Fe3+, Hg2+, and Cu2+, often exhibiting selective fluorescence changes in the presence of these ions semanticscholar.orgnih.gov.

For anion sensing, this compound-based chemosensors have been developed using various receptor types, including ureas, thioureas, and amides, which interact with anions through hydrogen bonding nih.govrsc.org. Charged receptors have also been employed nih.gov. These sensors can operate in organic, aqueous, or polymeric environments like hydrogels nih.gov. The recognition of anions such as acetate, dihydrogen phosphate, and fluoride by thiourea-based 4-amino-1,8-naphthalimide (B156640) sensors has been shown to induce fluorescence quenching via a bidirectional PET mechanism rsc.org. A novel diamino triazine based this compound probe demonstrated selective fluorescence quenching upon binding with Hg2+, even in the presence of other ions, attributed to the disruption of self-associated dimers and PET mdpi.com.

Here is a table summarizing some examples of this compound-based sensors for ions:

| Analyte | Naphthalimide Derivative Structure | Sensing Mechanism (Examples) | Observed Response (Examples) | Reference(s) [Index] |

| Zn2+ | 4-methoxy-1,8-naphthalimide with salicylidene amino receptor | PET suppression | Fluorescence enhancement | ineosopen.org |

| Fe3+, Hg2+, Cu2+ | This compound with specific binding moieties | ICT, PET | Fluorescence changes | semanticscholar.orgnih.gov |

| Acetate, Dihydrogen Phosphate, Fluoride | Thiourea-based 4-amino-1,8-naphthalimide | PET | Fluorescence quenching | rsc.org |

| Hg2+ | Diamino triazine based this compound | PET | Selective fluorescence quenching | mdpi.com |

| H+, OH- | Water-soluble this compound with hydrazide and N-methylpiperazine | ICT, PET | pH-dependent fluorescence changes | researchgate.net |

Molecular Logic Gates and Advanced Computing

The ability of this compound derivatives to undergo changes in their optical properties in response to chemical or physical stimuli makes them excellent candidates for the construction of molecular logic gates (MLGs) mdpi.comnih.govresearchgate.netum.edu.mtrsc.org. MLGs are molecular devices that perform logical operations based on one or more inputs, producing a defined output, often an optical signal like fluorescence mdpi.comresearchgate.netrsc.org. This field integrates concepts from chemistry, physics, electronics, and computing mdpi.com.

Design Principles for Logic Operations (AND, NOT, YES)

Molecular logic gates based on this compound often utilize fluorescence modulation through mechanisms such as PET and ICT um.edu.mtrsc.orgmdpi.com. The presence or absence of specific chemical inputs (e.g., ions, protons, or other molecules) triggers changes in these electronic processes, resulting in distinct fluorescence outputs that correspond to logical states (typically "0" for low fluorescence and "1" for high fluorescence) um.edu.mtmdpi.comnih.gov.

YES Gate: A YES gate produces a high output ("1") only when a specific input is present ("1"). In the context of naphthalimide probes, this could involve a molecule that becomes fluorescent only upon binding with a particular ion or molecule rsc.orgmdpi.com.

NOT Gate: A NOT gate produces a high output ("1") when the input is absent ("0") and a low output ("0") when the input is present ("1") mdpi.comrsc.org. This can be achieved with a naphthalimide fluorophore whose fluorescence is quenched by a specific input mdpi.commdpi.com. For example, a Na+-driven NOT gate based on a naphthalimide derivative showed diminished fluorescence upon titration with Na+ mdpi.com.

AND Gate: An AND gate produces a high output ("1") only when all specified inputs are simultaneously present ("1") mdpi.comrsc.org. Constructing an AND gate with naphthalimides typically involves a system with multiple recognition sites or signaling pathways that are modulated by different inputs, requiring the presence of both inputs to achieve a fluorescent "on" state mdpi.comnih.govrsc.org. Examples include H+, Fe3+-driven AND logic gates based on 4-amino-1,8-naphthalimide derivatives, where fluorescence is enhanced only when both acidity (H+) and an oxidant (Fe3+) are present rsc.org.

Other logic gates, such as INHIBIT and IMPLICATION, have also been realized using this compound systems by designing molecules that exhibit specific fluorescence responses to combinations of inputs nih.govresearchgate.netum.edu.mtrsc.orgnih.gov.

Applications in Biomimetics and Complex Systems

Molecular logic gates, including those based on this compound, have applications in biomimetics and the development of complex systems researchgate.net. Biomimetic chemical logic gates can respond to environmental changes researchgate.net. While many artificial chemical logic gates operate based on changes in the properties of molecules and ions in solution, the integration of these gates into more complex systems is an active area of research researchgate.net.

The development of complex logic circuits, such as digital comparators, has been achieved at the molecular level using naphthalimide-based systems researchgate.netnih.gov. For instance, a water-soluble this compound derivative capable of recognizing protons and hydroxyl anions was shown to act as a three-output combinatorial logic circuit, implementing INHIBIT and IMPLICATION gates, and functioning as a magnitude digital comparator researchgate.net. Such molecular devices capable of performing complex analyses are a significant advancement in the field nih.gov.

Integration into Hydrogel Matrices

Integrating molecular logic gates into solid or semi-solid matrices, such as hydrogels, is important for transitioning from solution-based systems to more practical applications mdpi.comnih.gov. Polyacrylamide hydrogels have been used to entrap fluorescent logic gates, including those based on 4-amino-1,8-naphthalimide mdpi.comnih.govresearchgate.net.

In these hydrogel systems, the naphthalimide-based molecules function as immobilized logic gates (YES, NOT, and AND) mdpi.comnih.gov. While diffusion of the molecules out of the hydrogel can be a challenge, particularly for those with secondary basic amines, this approach demonstrates the potential for using molecular logic gates in semi-solid environments mdpi.com. The integration into hydrogels allows for the creation of functional materials that can perform logical operations in response to external stimuli, with potential applications in areas like sensing and diagnostics mdpi.comnih.gov. For example, 4-amino-1,8-naphthalimide-based AND logic gates embedded in hydrogels have been explored as Pourbaix sensors for monitoring oxidative and acidic conditions, relevant for applications like corrosion detection mdpi.comrsc.org.

Biological and Medicinal Applications of 1,8 Naphthalimide Derivatives

Cellular Imaging Agents and Fluorescent Probes

The inherent fluorescence properties of 1,8-naphthalimide derivatives make them valuable tools for cellular imaging and as fluorescent probes. Their optical and photophysical properties can be readily tuned through structural modifications, particularly at the 4-position of the naphthalimide core, allowing for the development of probes with desired characteristics such as specific emission wavelengths and sensitivity to the cellular environment. frontiersin.orgresearchgate.net

Real-time Monitoring of Cellular Processes

This compound-based compounds have been successfully employed as real-time cellular imaging agents, enabling the dynamic monitoring of various cellular processes. researchgate.netmdpi.com For instance, some this compound derivatives have been designed as fluorescent probes for the real-time detection of ions like Cu²⁺ in living cells. frontiersin.org Multifunctional compounds based on the this compound moiety have shown highly selective fluorescence turn-off for Cu²⁺ in aqueous solution, with significant quenching observed in the presence of Cu²⁺ ions. frontiersin.org This property allows for their application in real-time imaging of metal ion dynamics within cells. frontiersin.org

Lysosome Staining and Organelle-Specific Targeting

This compound derivatives have demonstrated utility in staining specific organelles, including lysosomes. frontiersin.orgresearchgate.netmdpi.com The ability to selectively target and visualize lysosomes is crucial for studying their functions and involvement in various cellular pathways. Compounds with sensitivity to the acidic pH range of lysosomes (pH 4.5–5.5) have been successfully used as fluorescence probes to specifically stain these organelles in live cells. frontiersin.org

Beyond lysosomes, this compound-based probes have been developed for targeting other organelles such as mitochondria and the endoplasmic reticulum. mdpi.comnih.govencyclopedia.pubnih.gov The incorporation of specific organelle-targeting moieties into the naphthalimide scaffold allows for their selective localization. nih.gov For example, some derivatives have been functionalized with groups like triphenylphosphonium (TPP) to target mitochondria. nih.gov Studies have shown that certain imino-1,8-naphthalimide derivatives can exhibit co-localization in mitochondria, endoplasmic reticulum, and lysosomes. mdpi.com This organelle specificity makes this compound derivatives valuable tools for investigating the functions and interactions of different subcellular compartments. researchgate.net

Two-Photon Imaging Applications

This compound derivatives are also explored for two-photon imaging applications. rsc.orgresearchgate.netrsc.org Two-photon microscopy offers advantages such as deeper tissue penetration and reduced phototoxicity compared to one-photon microscopy, making it suitable for imaging in live cells and tissues. maynoothuniversity.ie this compound-based two-photon fluorescent probes have been designed for detecting various analytes, including enzymes and hydrogen polysulfides, in living cells and even in vivo models. rsc.orgresearchgate.netrsc.org The design of these probes often involves incorporating the this compound core as a two-photon fluorophore and integrating recognition units for specific targets. rsc.orgresearchgate.net

Anticancer Research and Therapeutics

The this compound core is a well-established scaffold in the design of anticancer agents. researchgate.netnih.govnih.gov Their antiproliferative activity is often linked to their ability to interact with DNA and inhibit key enzymes involved in DNA replication and repair. mdpi.comresearchgate.net

DNA-Targeting Binders and Intercalators

A key mechanism by which this compound derivatives exert their anticancer effects is through interaction with DNA. researchgate.netnih.govrsc.org The planar aromatic structure of the this compound chromophore allows it to intercalate between the base pairs of the DNA double helix. researchgate.netacs.org This intercalation can disrupt DNA structure and function, leading to the inhibition of processes like replication and transcription, and ultimately inducing cell death. researchgate.net

Beyond intercalation, this compound derivatives can also interact with DNA through other modes, including groove binding and electrostatic interactions, particularly when modified with positively charged groups. acs.orgacs.org These interactions can lead to the stabilization of the DNA double helix. acs.org

Furthermore, many this compound derivatives act as inhibitors of topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication and transcription. mdpi.commdpi.comresearchgate.net By stabilizing the DNA-Topo II complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. mdpi.commdpi.comresearchgate.net

The structural design of naphthalimide derivatives, particularly the number of naphthalimide units, significantly influences their DNA binding properties and biological activity. Both mono- and bis-naphthalimide structures have been explored as DNA-targeting agents. nih.govacs.orgrsc.orgnih.govnih.govfrontiersin.orgacs.org